3-Fluoro-2-(1-piperidinyl)benzonitrile
Description
3-Fluoro-2-(1-piperidinyl)benzonitrile (C₁₂H₁₂FN₂) is a substituted benzonitrile derivative featuring a fluorine atom at the 3-position and a piperidinyl group at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
3-fluoro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-6-4-5-10(9-14)12(11)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIJIYZGUDKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Fluoro-2-(1-piperidinyl)benzonitrile can be contextualized against related benzonitrile and heterocyclic derivatives. Below is a comparative analysis:
Substituent Position and Heterocycle Variations
*Calculated based on molecular formulas.
- Positional Effects : Moving the piperidinyl group from the 2-position (main compound) to the 4-position (as in 4-(1-piperidinyl)benzonitrile) reduces steric hindrance and alters electronic interactions. The para-substituted analog lacks fluorine, which impacts dipole moments and binding affinity .
- Heterocycle Substitutions : Replacing piperidine with piperazine (e.g., 3-Fluoro-2-(piperazin-1-yl)benzonitrile) introduces a second nitrogen, enhancing hydrogen-bonding capacity and solubility in acidic environments . Pyrrolidine analogs (e.g., 3-Fluoro-2-(pyrrolidin-1-yl)aniline) feature a smaller five-membered ring, reducing steric bulk but increasing conformational flexibility .
Functional Group Modifications
- Nitrile vs. Aniline : The nitrile group in this compound increases polarity compared to the aniline derivative (3-Fluoro-2-(pyrrolidin-1-yl)aniline), which has an NH₂ group. This difference affects solubility and reactivity in nucleophilic substitution reactions .
- Trifluoromethyl Addition : The 2-CF₃ group in 4-(1-piperidinyl)-2-(trifluoromethyl)benzonitrile significantly boosts lipophilicity, making it more suitable for membrane-penetrating applications compared to the fluorine-substituted main compound .
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